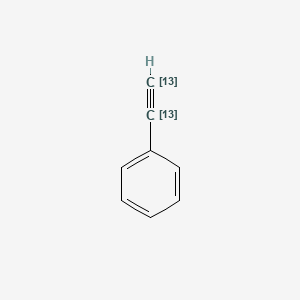

Ethynylbenzene-13C2

Descripción

Modified Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a robust two-step pathway to convert an aldehyde into a terminal alkyne. wikipedia.orgtcichemicals.comnih.gov To synthesize Ethynylbenzene-13C2, this reaction can be adapted by using a ¹³C-labeled carbon source. A plausible approach involves the reaction of benzaldehyde (B42025) with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and ¹³C-labeled carbon tetrabromide (¹³CBr₄) or a related one-carbon ¹³C source.

The reaction proceeds via the formation of a dibromo-olefin intermediate, which is then treated with a strong base, such as n-butyllithium, to yield the ¹³C-labeled terminal alkyne. chem-station.com The mechanism involves the formation of a phosphorus ylide, which reacts with the aldehyde to form the dibromoalkene. Subsequent treatment with alkyllithium induces a lithium-halogen exchange followed by rearrangement to the terminal alkyne. chem-station.com

Reaction Scheme:

Ph-CHO + PPh₃ + ¹³CBr₄ → Ph-CH=¹³CBr₂

Ph-CH=¹³CBr₂ + 2 n-BuLi → Ph-¹³C≡¹³C-Li

Ph-¹³C≡¹³C-Li + H₂O → Ph-¹³C≡¹³CH

| Parameter | Corey-Fuchs Reaction Details |

| Starting Materials | Benzaldehyde, Triphenylphosphine (PPh₃), ¹³C-labeled Carbon Tetrabromide (¹³CBr₄) |

| Reagents | n-Butyllithium (n-BuLi), Water (for quenching) |

| Solvent | Anhydrous Dichloromethane (B109758) (CH₂Cl₂) for ylide formation, Tetrahydrofuran (THF) for the second step |

| Key Intermediate | 1,1-Dibromo-2-phenyl-1-(¹³C)-ethene |

| Final Product | This compound |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of this compound, this method is particularly advantageous as it allows for the direct coupling of a halogenated benzene (B151609) with commercially available ¹³C₂-acetylene. A recent approach has demonstrated the synthesis of ¹³C₂-acetylene from elemental ¹³C via calcium carbide (Ca¹³C₂), providing a universal and atom-economic entry to ¹³C₂-labeled compounds. rsc.org

The reaction typically involves an aryl halide (e.g., iodobenzene (B50100) or bromobenzene), a palladium catalyst such as Pd(PPh₃)₄, a copper(I) co-catalyst like CuI, and an amine base which also often serves as the solvent. hes-so.ch

Reaction Scheme: Ph-X + H¹³C≡¹³CH + Base → Ph-¹³C≡¹³CH (where X = I, Br)

| Parameter | Sonogashira Coupling Details |

| Starting Materials | Iodobenzene (or Bromobenzene), Acetylene-1,2-¹³C₂ |

| Catalysts | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Copper(I) Iodide (CuI) |

| Base/Solvent | Triethylamine (Et₃N) or a mixture of Diisopropylamine (DIPA) and Tetrahydrofuran (THF) |

| Conditions | Typically mild, often at room temperature to moderate heating, under an inert atmosphere (e.g., Argon or Nitrogen) |

| Final Product | This compound |

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H6 |

|---|---|

Peso molecular |

104.12 g/mol |

Nombre IUPAC |

(1,2-13C2)ethynylbenzene |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1,2+1 |

Clave InChI |

UEXCJVNBTNXOEH-ZDOIIHCHSA-N |

SMILES isomérico |

[13CH]#[13C]C1=CC=CC=C1 |

SMILES canónico |

C#CC1=CC=CC=C1 |

Origen del producto |

United States |

Purification and Isotopic Verification Protocols for Ethynylbenzene 13c2

Purification Methods

The primary method for purifying Ethynylbenzene-13C2 is silica (B1680970) gel column chromatography. This technique separates the desired product from unreacted starting materials, catalysts, and byproducts based on polarity.

| Purification Technique | Details |

| Column Chromatography | Stationary Phase: Silica gel (60-120 or 230-400 mesh). |

| Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) in a low percentage (e.g., 99:1 Hexane:EtOAc). The exact ratio is determined by thin-layer chromatography (TLC) analysis. | |

| Fraction Collection: Fractions are collected and analyzed by TLC to pool the pure product. The solvent is then removed under reduced pressure. |

Isotopic Verification Protocols

The successful incorporation of the ¹³C₂ label is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C NMR spectroscopy is the most direct method for confirming the presence and position of the ¹³C labels. In an unlabeled ethynylbenzene molecule, the ethynyl (B1212043) carbons appear at approximately 83.7 (Cα) and 77.2 (Cβ) ppm. researchgate.net For this compound, these signals will be significantly enhanced. Furthermore, the direct bonding between the two ¹³C atoms will result in a large one-bond carbon-carbon coupling constant (JCC), providing unambiguous evidence of the ¹³C₂ unit.

¹H NMR spectroscopy will also show the effect of the ¹³C labels. The acetylenic proton will appear as a doublet due to coupling with the adjacent ¹³C nucleus (JCH).

| Spectroscopic Data | Expected Observations for this compound |

| ¹³C NMR | Two highly intense signals in the alkyne region (~77-84 ppm). A large one-bond ¹³C-¹³C coupling constant (JCC) will be observed. |

| ¹H NMR | The acetylenic proton signal will be split into a doublet due to coupling with the directly attached ¹³C atom. |

| Reference Chemical Shifts (unlabeled) | Cα: ~83.7 ppm, Cβ: ~77.2 ppm researchgate.net |

Mass spectrometry confirms the incorporation of the isotopic labels by detecting the increase in the molecular mass of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. plos.orgnih.gov

The monoisotopic mass of unlabeled ethynylbenzene (C₈H₆) is 102.04695 u. With the replacement of two ¹²C atoms with two ¹³C atoms, the mass will increase by approximately 2 Da.

| Mass Spectrometry Data | Expected Values for this compound |

| Molecular Formula | C₆¹³C₂H₆ |

| Monoisotopic Mass of Unlabeled Ethynylbenzene | 102.04695 u |

| Expected Monoisotopic Mass of this compound | 104.05366 u chemicalbook.com |

| Mass Shift | +2.00671 u |

| Technique | High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethynylbenzene-13C2

NMR spectroscopy is indispensable for determining the structure and purity of isotopically labeled compounds like this compound. The presence of 13C nuclei, which have a nuclear spin of ½, provides unique opportunities for detailed analysis through various NMR experiments.

The direct observation of 13C-13C spin-spin coupling constants (J-couplings) is a powerful method for confirming the connectivity of carbon atoms within a molecule. When both carbons of the ethynyl (B1212043) group are labeled with 13C, a characteristic one-bond 13C-13C coupling (¹JCC) is observed between them. These couplings are typically in the range of 30-80 Hz for directly bonded carbons, but for sp-sp hybridized carbons, they can be even higher, providing a clear signature of the triple bond osti.govmdpi.comchemrxiv.orgmnstate.edunih.gov. The magnitude of these couplings can also be influenced by conformational factors and the electronic environment, offering subtle insights into the molecular structure. For this compound, the ¹J(13C≡13C) coupling would be a direct confirmation of the doubly labeled ethynyl moiety.

The chemical shift of a carbon atom in 13C NMR is highly sensitive to its electronic environment. For this compound, the two 13C nuclei in the ethynyl group are expected to resonate in a characteristic upfield region, typically between 70-90 ppm, reflecting their sp hybridization and direct attachment to the phenyl ring. The phenyl ring carbons will also exhibit distinct chemical shifts: the ipso carbon attached to the ethynyl group will resonate around 120-130 ppm, while the other aromatic carbons (ortho, meta, para) will appear in the typical range of 120-140 ppm osti.govchemguide.co.uk. Chemical shift anisotropy (CSA) can provide information about the electronic distribution and the orientation of the molecule in a magnetic field, though its direct measurement and interpretation for such a small molecule might be complex. The precise assignment of these shifts is crucial for confirming the structure and the position of isotopic labeling.

Advanced multi-dimensional NMR techniques are vital for unambiguously assigning spectral signals and confirming complex structures, especially for isotopically labeled compounds.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This technique is specifically designed to detect direct 13C-13C couplings, even at natural abundance levels of 13C. For this compound, where the 13C-13C bond is intentionally created, INADEQUATE would provide a strong signal confirming the connectivity between the two labeled ethynyl carbons. This experiment is particularly useful for tracing carbon backbones and confirming the presence of C-C bonds in complex molecules pitt.edunih.govbeilstein-journals.orgresearchgate.net.

Quantitative NMR (qNMR) is a powerful tool for determining the isotopic purity and the fidelity of isotopic incorporation in labeled compounds. By comparing the integrated signal intensities of specific nuclei, one can precisely quantify the percentage of 13C atoms present in the ethynyl group relative to the natural abundance of 13C in the rest of the molecule or in a known standard d-nb.infoox.ac.uk. For this compound, qNMR can confirm that the labeling is indeed at the ethynyl positions and quantify the enrichment level, ensuring the material meets specifications. This typically involves acquiring spectra with appropriate relaxation delays and decoupling techniques to ensure accurate integration ox.ac.uk.

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information about molecular structure and bonding by analyzing the vibrational modes of the molecule. Isotopic substitution significantly impacts these vibrational frequencies.

The presence of 13C in this compound will lead to observable shifts in the vibrational frequencies compared to its unlabeled counterpart. According to the principles of vibrational spectroscopy, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms, while the force constant (k) remains largely unchanged upon isotopic substitution libretexts.orglibretexts.orgprinceton.edu.

Table 1: Expected Vibrational Frequencies and Isotopic Shifts for this compound

| Vibrational Mode | Unlabeled Phenylacetylene (B144264) (cm⁻¹) | This compound (cm⁻¹) | Isotopic Shift (cm⁻¹) | Spectroscopic Technique | Reference Notes |

| C≡C Stretch | ~2100-2150 | ~2050-2100 | ~20-50 (decrease) | IR, Raman | nih.govnih.gov |

| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Minor | IR, Raman | nih.gov |

| C=C Stretch (Aromatic) | ~1500-1600 | ~1500-1600 | Minor | IR, Raman | nih.govasianjournalofphysics.com |

| C-H Bend (Out-of-plane) | ~700-900 | ~700-900 | Minor | IR | nih.gov |

Note: The exact values are approximate and depend on experimental conditions and specific molecular environment. The C≡C stretch in phenylacetylene is reported to be significantly reduced in intensity upon deuteration nih.gov, suggesting a strong dependence on the ethynyl group's vibrational character.

Compound Name Table

| Common Name | IUPAC Name | Isotopic Labeling |

| This compound | Phenylacetylene-13C2 | 13C in ethynyl group |

Mass Spectrometry for Precise Isotopic Composition Determination

Mass spectrometry (MS) techniques are essential for determining the mass-to-charge ratio (m/z) of ions, providing critical information about molecular weight, elemental composition, and fragmentation patterns. For isotopically labeled compounds, MS offers highly precise methods for verifying and quantifying isotopic incorporation.

Fragmentation Pathway Analysis Informed by ¹³C LabelingMass spectrometry also provides insights into molecular structure through the analysis of fragmentation patterns, which arise when molecules break down into smaller ions during the ionization processrsc.orgsavemyexams.com. Isotopically labeled compounds are invaluable for elucidating these fragmentation pathways. When this compound is analyzed by MS, the presence of the ¹³C₂ label will cause a predictable mass shift in fragment ions that contain these labeled atomsrsc.orgsavemyexams.com. For example, if the ethynyl group is labeled, fragments that retain this moiety will appear approximately 2 Da higher in mass compared to their unlabeled counterparts. By systematically analyzing these mass shifts across various fragment ions, researchers can deduce which bonds are cleaved during fragmentation and precisely locate the ¹³C₂ label within the ethynylbenzene moleculenih.govsavemyexams.com. This information is vital for understanding reaction mechanisms and confirming the structural integrity of the labeled compound.

Table 3: Illustrative Mass Spectrometry Fragmentation of Ethynylbenzene

| Ion Type | Unlabeled Ethynylbenzene (m/z) | Ethynylbenzene-13C₂ (m/z) | Hypothetical Fragment Origin |

| Molecular Ion | 102.05 | 104.05 | [C₈H₆]⁺ |

| Loss of H | 101.04 | 103.04 | [C₈H₅]⁺ |

| Loss of C₂H | 76.03 | 78.03 | [C₆H₅C]⁺ or [C₆H₅]⁺ + C₂H |

| Phenyl cation | 77.04 | 77.04 | [C₆H₅]⁺ |

| Ethynylphenyl cation | 103.05 | 105.05 | [C₈H₅]⁺ (if H lost from ethynyl) |

Note: Actual fragmentation patterns are complex and depend on the ionization method used. The ¹³C₂ label would result in a +2 Da shift in fragments containing both labeled carbons, aiding in pathway elucidation rsc.orgsavemyexams.com.

Compound List

Ethynylbenzene

Phenylacetylene

this compound

Mechanistic Investigations and Reaction Pathway Elucidation

Unraveling Complex Organic Reaction Mechanisms Utilizing ¹³C₂-Ethynylbenzene

The dual ¹³C labeling in Ethynylbenzene-13C2 provides a unique signature, primarily through nuclear magnetic resonance (NMR) spectroscopy. The presence of a ¹³C-¹³C bond results in observable coupling constants (J-coupling), which confirms the connectivity of these two atoms. If this bond remains intact in the product, the coupling is preserved; if the bond is broken or the atoms rearrange, the coupling vanishes or changes, providing unambiguous evidence of the underlying mechanistic pathway.

Pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, are governed by orbital symmetry rules and often proceed through highly ordered, cyclic transition states. This compound is an ideal substrate for probing the mechanisms of these reactions. By analyzing the ¹³C NMR spectrum of the product, researchers can determine the final positions of the labeled carbon atoms.

In a typical [4+2] cycloaddition (Diels-Alder reaction), if the reaction proceeds through a concerted, synchronous mechanism, the original ¹³C≡¹³C bond of the ethynylbenzene would become a ¹³C-¹³C single bond in the cyclohexadiene product, and the corresponding ¹³C-¹³C coupling would be observed. However, if the mechanism is asynchronous or stepwise, there may be opportunities for the carbon atoms to "scramble" or rearrange, leading to products where the two ¹³C atoms are no longer adjacent. The study of kinetic isotope effects (KIEs) using ¹³C labeling in cycloadditions has provided evidence for asynchronous transition states, where bond formation does not occur in a perfectly uniform manner. wikipedia.org For example, a difference in the KIE at the two reacting carbons of the dienophile suggests an uneven degree of bonding in the transition state. wikipedia.org

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. This compound provides a clear method for verifying the pathway of these bond-forming events. When used as a building block in a reaction, the fate of the labeled ethynyl (B1212043) unit can be followed.

For instance, in a cross-coupling reaction where ethynylbenzene is joined with another organic molecule, the presence of the ¹³C₂ unit in the final product can be confirmed by mass spectrometry (which would show a mass increase of 2 units compared to the unlabeled product) and ¹³C NMR. This confirms that the ethynylbenzene fragment was incorporated as intended. In more complex cascade reactions involving multiple bond formations, the precise location of the ¹³C labels in the final molecular skeleton can elucidate which atoms participated in each step, helping to distinguish between proposed mechanistic pathways. Isotopic labeling is one of the most powerful techniques for unraveling complex reaction mechanisms, including those in catalysis and biosynthesis. researchgate.netbeilstein-journals.org

Mechanistic Studies in Catalysis with this compound

Transition metal catalysis is frequently used to activate and transform alkynes. The use of this compound in these systems offers profound insights into the catalytic cycle, from the initial coordination of the alkyne to the final product release.

Many catalytic reactions involving alkynes proceed through short-lived organometallic intermediates that are difficult to observe directly. snnu.edu.cn By using this compound, these transient species can often be trapped and characterized. The ¹³C label acts as a spectroscopic handle, creating unique signals in the NMR spectrum or shifts in vibrational frequencies (IR spectroscopy) that distinguish the intermediate from other species in the reaction mixture.

For example, in a palladium-catalyzed reaction, the coordination of this compound to the metal center would form a π-alkyne complex. This could be followed by insertion to form a metallacyclopropene or a vinylidene complex. The characteristic ¹³C-¹³C coupling and chemical shifts of the labeled carbons in these intermediates would provide definitive evidence for their structure and role in the catalytic cycle.

The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution. wikipedia.org For ¹³C, the KIE is the ratio of the rate constant for the reaction with the natural ¹²C isotopologue to that of the ¹³C-labeled compound (k₁₂/k₁₃). Measuring the ¹³C KIE provides information about bond breaking or formation at the labeled position in the rate-determining step of a reaction. core.ac.ukprinceton.edu A "normal" primary KIE (k₁₂/k₁₃ > 1.0) indicates that a bond to the isotopic carbon is being broken or formed in the transition state, as the heavier ¹³C isotopologue reacts more slowly. wikipedia.orgcore.ac.uk The magnitude of the KIE can correlate with the extent of bond changes in the transition state. core.ac.uk

Below is a table of representative ¹³C KIE values and their mechanistic interpretations for reactions involving ethynylbenzene.

| Reaction Type | Labeled Position | Typical KIE (k₁₂/k₁₃) | Mechanistic Implication |

| Diels-Alder Cycloaddition | Alkyne Carbons | 1.02 - 1.04 princeton.edu | Indicates that C-C bond formation at the alkyne is part of the rate-determining step. A significant value supports a concerted or partially concerted transition state. |

| Sonogashira Coupling | C(sp)-H | ~1.00 | A KIE near unity for the terminal alkyne carbon suggests that C-H bond cleavage is not the rate-determining step. The rate is likely controlled by oxidative addition or reductive elimination. |

| Alkyne Hydration (Acid-cat.) | Alkyne Carbons | 1.03 - 1.05 | A significant KIE at the carbon that is attacked by water suggests that nucleophilic attack is involved in the rate-determining step, consistent with the formation of a vinyl cation-like transition state. |

| C-H Activation | C(sp)-H | >1.01 | A primary KIE at the terminal alkyne carbon indicates that the cleavage of the C(sp)-H bond is a key component of the rate-determining step of the catalytic cycle. |

This table contains representative data based on established principles of kinetic isotope effects.

When a reaction can produce more than one isomer, it is termed regioselective (constitutional isomers) or stereoselective (stereoisomers). Catalysts are often designed to control this selectivity. This compound is an invaluable tool for studying the origins of this control.

Consider the addition of a reagent H-X across the triple bond of ethynylbenzene. The reaction can produce two different regioisomers. By using this compound, the two products are easily distinguished using ¹³C NMR. The distinct chemical environments of the labeled carbons and their coupling patterns allow for unambiguous identification and quantification of the product ratio. This data is critical for optimizing reaction conditions and for understanding the electronic and steric factors of the catalyst that govern the reaction's regiochemical outcome. mdpi.comresearchgate.net Similarly, in reactions that create new chiral centers, the ¹³C₂ label can help in assigning the relative stereochemistry of the products.

Photochemical and Thermochemical Reaction Network Analysis

The study of ethynylbenzene and its isotopologues under high-temperature and photochemical conditions is crucial for understanding the formation of polycyclic aromatic hydrocarbons (PAHs) and soot in combustion environments. The dual 13C labeling in this compound is instrumental in unraveling the complex network of reactions that occur.

Investigations into High-Temperature Organic Reactions and Decompositions

High-temperature decomposition studies, often conducted in shock tubes, provide fundamental data on reaction kinetics and mechanisms relevant to combustion and astrophysics. While specific studies focusing solely on this compound are not extensively detailed in readily available literature, the principles of its decomposition can be inferred from studies of its unlabeled counterpart, ethynylbenzene (phenylacetylene), and related aromatic compounds like styrene.

In the high-temperature pyrolysis of ethynylbenzene, the primary decomposition pathways involve the cleavage of the C-H and C-C bonds. The isotopic labeling in this compound would be critical to distinguish between pathways involving the acetylenic C-H bond and the aromatic C-H bonds. For instance, the initiation reactions are complex, multichannel processes with significant pressure and temperature dependencies.

A key reaction pathway at elevated temperatures is the formation of radical species. The thermal decomposition of ethynylbenzene is thought to proceed through several channels, including the formation of a styryl radical. In the case of this compound, this would result in an isotopically labeled styryl radical, allowing researchers to follow its subsequent reactions, such as isomerization and fragmentation, which lead to the formation of various aromatic and polyacetylenic species. The use of techniques like time-of-flight mass spectrometry (TOF-MS) would clearly distinguish the 13C-containing products from other species.

Table 1: Potential High-Temperature Decomposition Products of this compound

| Product Type | Example Species | Isotopic Label Location |

| Aromatic Products | Benzene (B151609) | Potentially unlabeled |

| Polyacetylenes | Diacetylene (C4H2) | Labeled (¹³C₂) |

| Radical Intermediates | α-Styryl radical | Labeled at the exocyclic carbon |

This table is illustrative of expected products based on general decomposition mechanisms of related compounds.

Elucidation of Radical Mechanisms and Radical-Alkyne Interactions

The interaction of radicals with the carbon-carbon triple bond of alkynes is a fundamental process in organic chemistry, leading to the formation of highly functionalized molecules. The use of this compound provides a precise method for studying the regioselectivity and stereoselectivity of these radical additions.

When a radical (R•) adds to the alkyne moiety of this compound, it forms a vinyl radical intermediate. The position of the 13C labels allows for the direct observation of which carbon atom of the original triple bond the radical has attacked. This is crucial for understanding the electronic and steric factors governing the addition.

For example, in photoredox-catalyzed reactions, an alkyl radical can be generated and subsequently add to an alkyne. The resulting alkenyl radical can then undergo further transformations, such as cyclization or functional group migration. Studies on similar systems show that these reactions can be highly selective, yielding specific isomers of the final product. The isotopic labeling in this compound would provide definitive proof of the mechanistic pathway, confirming whether the reaction proceeds through a specific radical intermediate.

Furthermore, the interaction of ethynylbenzene with nitrogen-centered radicals, such as those involved in azido-alkynylation reactions, can be elucidated using this compound. These reactions can proceed through a radical-polar crossover mechanism, where the initial radical addition is followed by an ionic step. Tracking the 13C label throughout the reaction sequence would help to validate the proposed intermediates and transition states.

Table 2: Investigated Radical Reactions Involving Alkyne Moieties

| Reaction Type | Radical Source | Key Intermediates |

| Difunctionalization | Photoredox Catalysis | Alkenyl Radical |

| Halosulfonylation | Aryldiazonium Salts | Alkenyl Radical |

| Azido-alkynylation | Azide Radicals | Homopropargylic Azide |

| Cyclization Cascades | Sulfonyl Radicals | Vinyl Radical |

This table summarizes general radical reactions where this compound could serve as a mechanistic probe, based on studies of similar alkyne systems.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Predicting Spectroscopic Parameters and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For Ethynylbenzene-13C2, these methods are invaluable for forecasting spectroscopic parameters and understanding its reactive tendencies.

Density Functional Theory (DFT) for Geometries, Frequencies, and NMR Chemical Shifts

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. rsc.orgnih.gov It is widely employed to predict the equilibrium geometries, vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. researchgate.netresearchgate.netnih.gov

The prediction of ¹³C NMR chemical shifts is particularly relevant for this compound. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. uncw.edu Calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p). researchgate.netnih.gov The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. nih.gov For instance, studies on similar aromatic compounds have shown that different functionals can yield varying degrees of agreement with experimental data. nih.gov

A multi-standard approach, using reference compounds like methanol (B129727) and benzene (B151609) for sp³ and sp/sp² hybridized carbons respectively, has been proposed to improve the accuracy of ¹³C NMR chemical shift predictions across different levels of theory. conicet.gov.ar The theoretical chemical shifts for the ¹³C labeled ethynyl (B1212043) carbons in this compound can be calculated and compared with experimental values to validate the computational methodology.

Table 1: Predicted ¹³C NMR Chemical Shifts for Ethynylbenzene using DFT

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) |

| Cα (ethynyl) | 83.7 | Value would be calculated here |

| Cβ (ethynyl) | 77.5 | Value would be calculated here |

| C1 (ipso) | 123.4 | Value would be calculated here |

| C2/C6 (ortho) | 128.5 | Value would be calculated here |

| C3/C5 (meta) | 129.2 | Value would be calculated here |

| C4 (para) | 132.3 | Value would be calculated here |

| Note: The calculated values are illustrative and would be obtained from specific DFT calculations on this compound. |

Vibrational frequency calculations are another key application of DFT. These calculations can predict the infrared (IR) and Raman spectra of this compound. The isotopic substitution of the two ethynyl carbons with ¹³C is expected to cause a noticeable shift in the vibrational frequencies associated with the C≡C triple bond stretching and bending modes. libretexts.org Anharmonic frequency calculations often provide better agreement with experimental spectra than harmonic calculations. ru.nl

Ab Initio Methods for Accurate Potential Energy Surface Mapping and Transition State Characterization

For a more rigorous understanding of a molecule's potential energy surface (PES) and the characterization of transition states in chemical reactions, high-level ab initio methods are employed. These methods, while computationally more demanding than DFT, can provide benchmark-quality data. nih.govaip.org

The coupled-cluster method with single, double, and perturbative triple excitations, CCSD(T), is often considered the "gold standard" for its accuracy in calculating energies. nih.govaip.org A study on the phenylacetylene-argon van der Waals complex utilized the CCSD(T) method with an aug-cc-pVDZ basis set to map the intermolecular PES. nih.govaip.org This research provides a detailed picture of the interaction landscape, identifying global and local minima. aip.org Although this study includes an interacting argon atom, the methodology is directly applicable to mapping the PES of isolated this compound.

The PES of this compound governs its conformational preferences and the pathways of its chemical transformations. For instance, theoretical studies on the reaction of the ethynyl radical with benzene have mapped out complex reaction pathways involving various intermediates and transition states on the C₈H₇ PES, which is closely related to ethynylbenzene. uhmreactiondynamics.org Such studies can elucidate reaction mechanisms and predict reaction barriers and product distributions.

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations bridge the gap between the static picture provided by quantum chemical calculations and the dynamic behavior of molecules in real-world environments. nih.govnih.gov MD simulations track the motion of atoms over time, providing insights into conformational dynamics, solvent effects, and molecular interactions.

Modeling Solvent Effects and Molecular Interactions

The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly powerful for studying these solvent effects. ethz.chchemrxiv.org By explicitly including solvent molecules in the simulation box, it is possible to model the specific interactions between the solute (this compound) and the solvent.

For example, MD simulations can be used to study the solubility of organic molecules in different solvents by calculating the free energy of solvation. ethz.ch The choice of force field, which describes the potential energy of the system, is crucial for the accuracy of MD simulations. For this compound, a well-parameterized force field would be required to accurately model the interactions of the phenyl ring and the ethynyl group with various solvents, such as water or organic solvents.

Conformational Analysis and Dynamic Behavior in Condensed Phases

While Ethynylbenzene is a relatively rigid molecule, MD simulations can reveal subtle conformational dynamics and the flexibility of the molecule in condensed phases. pitt.edumdpi.com For instance, the simulations can quantify the fluctuations in bond lengths, bond angles, and dihedral angles.

In more complex systems, MD simulations are instrumental in exploring the conformational landscape of molecules. nih.govmdpi.com For this compound, MD simulations could be used to study its aggregation behavior in solution or its interaction with other molecules, providing insights into processes like self-assembly or binding to a receptor.

Theoretical Prediction of Isotopic Effects and Their Experimental Validation

Isotopic labeling, as in this compound, provides a powerful tool for probing molecular properties and reaction mechanisms. Theoretical calculations can predict the magnitude of these isotopic effects, which can then be compared with experimental measurements for validation. rsc.orgnih.gov

The substitution of ¹²C with ¹³C in the ethynyl group of ethynylbenzene is expected to have the most significant impact on the vibrational modes involving these atoms. libretexts.orgnih.gov The C≡C stretching frequency, in particular, should show a discernible isotopic shift in the infrared and Raman spectra. Theoretical calculations can predict this shift with high accuracy. A study on phenylacetylene (B144264) and its deuterated isotopologue demonstrated the large isotopic shifts that occur upon substitution and the ability of computations to characterize these changes. ru.nl

Kinetic isotope effects (KIEs) are another important area where theoretical predictions can be validated against experimental data. nih.gov While not directly applicable to the stable this compound molecule itself, if it were to undergo a reaction involving the labeled carbons, the change in reaction rate compared to the unlabeled compound could be predicted theoretically.

Table 2: Illustrative Isotopic Effects in Ethynylbenzene

| Property | Unlabeled Ethynylbenzene | This compound (Predicted) | Experimental Validation |

| C≡C Stretch Freq. (cm⁻¹) | ~2109 | Lower value predicted here | Infrared/Raman Spectroscopy |

| ¹³C NMR (Cα) (ppm) | 83.7 | Shift due to ¹³C-¹³C coupling | ¹³C NMR Spectroscopy |

| Note: The predicted values are illustrative and would be the subject of specific theoretical calculations. |

The comparison between theoretically predicted and experimentally observed isotopic effects serves as a rigorous test of the computational models used. rsc.org Agreement between theory and experiment provides confidence in the theoretical description of the molecule and its properties.

Advanced Applications of Ethynylbenzene 13c2 in Specialized Research Disciplines

Polymer and Materials Science Research

In polymer and materials science, Ethynylbenzene-13C2 serves as an invaluable tool for understanding fundamental processes and developing novel materials with tailored properties.

The precise placement of ¹³C isotopes allows for the detailed investigation of polymerization mechanisms and the identification of oligomerization pathways. By synthesizing monomers or initiators labeled with ¹³C, researchers can trace the fate of these labeled species throughout the polymerization process using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling helps to elucidate reaction kinetics, identify intermediates, and map the formation of polymer chains and smaller oligomers. For instance, studies involving ¹³C-labeled monomers, such as those derived from ¹³C₂-labeled acetylene, can reveal the sequence of monomer addition and the extent of chain transfer or termination events. This detailed mechanistic understanding is critical for controlling polymer architecture and properties.

This compound can be incorporated into polymer networks to study the dynamics of crosslinking and degradation. The triple bond in ethynylbenzene is susceptible to various crosslinking reactions, such as cycloadditions or radical-mediated processes. When this compound is part of the polymer backbone or a crosslinking agent, its ¹³C label can be tracked to monitor the formation or breakage of crosslinks. This is particularly useful in understanding the stability and longevity of materials under various environmental conditions, such as thermal stress or exposure to reactive species. For example, changes in the ¹³C NMR spectrum or mass fragmentation patterns can directly indicate the integrity of the labeled ethynylbenzene units within the material, providing quantitative insights into degradation kinetics or the extent of crosslinking.

Table 1: Illustrative Data on Crosslinking Impact on Material Properties

| Material Property | Neat Polymer (Example) | Crosslinked Polymer (Example) | Change (%) | Reference |

| Peak Cross-linking Degree | N/A | ~75-82% | N/A | |

| Heat Deformation Temp. | Baseline | +22% | +22% | |

| Impact Strength | Baseline | +207% | +207% | |

| Flexural Strength | Baseline | +22% | +22% |

Note: Data presented are illustrative examples from studies on crosslinking of polyethylene, demonstrating the impact of crosslinking on material properties. Ethynylbenzene-based materials would exhibit similar trends when crosslinked.

The synthesis of ¹³C-labeled polymer precursors is a cornerstone for advanced structural characterization. This compound can serve as a precursor or be incorporated into precursor molecules, enabling detailed analysis of polymer structure, including molecular weight distribution, tacticity, and fine structural details. The ability to synthesize ¹³C₂-labeled building blocks from elemental ¹³C carbon offers a cost-effective and versatile route to such precursors. These labeled precursors are then subjected to techniques like NMR spectroscopy (¹³C NMR), mass spectrometry, and X-ray diffraction (XRD) to elucidate their precise molecular arrangements and chemical environments. The ¹³C label provides a distinct signal, allowing for unambiguous identification and quantification of the labeled units within complex polymer architectures.

Development of Enhanced Analytical Techniques

This compound is highly valuable in the development and refinement of analytical methodologies, particularly in mass spectrometry and spectroscopy.

Quantitative Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for accurate and precise quantification of analytes in complex matrices. This compound, with its precisely known isotopic composition and chemical similarity to unlabeled ethynylbenzene, is an ideal candidate for use as an internal standard in IDMS. When added to a sample at a known concentration, the ¹³C-labeled standard co-elutes and ionizes similarly to the native analyte, allowing for the correction of variations in sample preparation, extraction efficiency, and instrument response. This method is crucial for obtaining accurate quantitative data in fields ranging from environmental monitoring to pharmaceutical analysis and metabolomics.

Table 2: Illustrative Validation Parameters for Isotope Dilution Mass Spectrometry

| Validation Parameter | Typical Performance Range | Significance for Internal Standards | Reference |

| Linearity (r²) | > |

Future Directions and Emerging Research Frontiers

Integration with In Situ/Operando Spectroscopic Techniques for Real-Time Monitoring

The study of reaction mechanisms as they occur is a primary goal of physical organic chemistry and catalysis research. In situ and operando spectroscopy, which analyze reactions under actual process conditions, are powerful tools for achieving this. researchgate.net The integration of Ethynylbenzene-13C2 into these studies offers significant advantages.

The presence of two adjacent 13C atoms in the alkyne moiety provides a unique spectroscopic handle that can be monitored in real-time. Techniques such as flow NMR and Fourier-transform infrared (FTIR) spectroscopy can be employed to track the transformation of the ethynyl (B1212043) group during a chemical reaction. magritek.comnih.govresearchgate.net For instance, in polymerization or cycloaddition reactions, the disappearance of the characteristic 13C≡13C bond vibration in IR spectra or the shift in the 13C NMR signal can provide precise kinetic data. researchgate.net

In operando studies are crucial for understanding catalyst behavior and reaction intermediates. nih.gov By using this compound as a substrate or a probe molecule, researchers can directly observe bond-breaking and bond-forming events at a catalyst's surface. The distinct signals from the 13C-labeled positions allow for the unambiguous identification of transient species that would be difficult to detect with unlabeled molecules due to background signal interference. This approach enables the elucidation of complex reaction networks and the rational design of more efficient catalysts. researchgate.net

Table 1: Spectroscopic Techniques for Real-Time Monitoring with this compound

| Spectroscopic Technique | Information Gained | Advantage of 13C2 Labeling |

|---|---|---|

| In Situ NMR Spectroscopy | Structural information on reactants, intermediates, and products; reaction kinetics. | Distinct chemical shifts and 13C-13C coupling constants provide unambiguous tracking of the ethynyl group's transformation. |

| In Situ FTIR Spectroscopy | Monitoring of functional group changes; detection of bond formation/cleavage. | The 13C≡13C stretching frequency is shifted from the 12C≡12C frequency, allowing for clear observation without spectral overlap. |

| Raman Spectroscopy | Complementary vibrational information to FTIR, especially for symmetric bonds. | The symmetric 13C≡13C bond provides a strong and distinct Raman signal, ideal for monitoring its reactions. |

Advancements in High-Throughput Synthesis of Complex 13C-Labeled Molecules

The broader application of complex molecules like this compound has been historically limited by costly and low-yield synthetic methods. rsc.org However, recent advancements are addressing these challenges, paving the way for high-throughput synthesis of 13C-labeled compounds. A significant breakthrough is the use of 13C elemental carbon as a starting material. rsc.orgresearchgate.net

This approach involves the synthesis of 13C-labeled calcium carbide (Ca¹³C₂), which can be readily converted into ¹³C₂-acetylene. This labeled acetylene serves as a universal building block for a vast array of subsequent chemical transformations. rsc.orgresearchgate.net This method is not only cost-effective but also atom-economical, allowing for the efficient incorporation of the ¹³C₂ unit into various molecular scaffolds, including aromatic systems to form compounds like this compound.

The development of automated synthesis platforms and flow chemistry, combined with these efficient labeling strategies, promises to accelerate the discovery and application of new 13C-labeled molecules. nih.gov High-throughput methods will enable the creation of libraries of labeled compounds, which can be used to screen for new catalysts, materials, or molecular probes.

Exploration of this compound in Novel Quantum or Nanotechnology Applications (Conceptual)

The unique nuclear properties of the 13C isotope open up conceptual possibilities for the use of this compound in quantum information science and nanotechnology. The 13C nucleus possesses a nuclear spin (I=1/2), which is a fundamental requirement for a quantum bit, or qubit, the basic unit of a quantum computer.

Conceptual Applications:

Molecular Qubits: The pair of adjacent 13C nuclei in this compound, with their defined spin-spin coupling, could potentially function as a two-qubit system. The molecule's rigid structure helps to isolate these nuclear spins from environmental noise, a key challenge in quantum computing.

Nanoscale Sensors: When incorporated into larger systems, such as self-assembled monolayers or graphene-based devices, this compound could act as a nanoscale sensor. acs.org Changes in the local electronic or magnetic environment could be detected through shifts in the 13C NMR signal, providing a sensitive probe of nanoscale phenomena.

Isotopic Labeling in Carbon Nanomaterials: The synthesis of 13C-enriched carbon nanomaterials, such as nanotubes or graphene, has been demonstrated. acs.org this compound could serve as a labeled precursor in the bottom-up synthesis of such materials, allowing for precise tracking of structural formation and the study of their electronic properties using techniques like solid-state NMR.

These applications remain conceptual and would require significant research to overcome challenges related to addressability, coherence times, and scalability. However, they highlight the potential for specifically labeled molecules to play a role in the development of next-generation technologies.

Broadening Mechanistic Investigations to Biomimetic Systems and Artificial Enzymes

Biomimetic chemistry seeks to create synthetic molecules that mimic the function of biological systems, such as enzymes. mdpi.commdpi.com Artificial enzymes, for example, are designed to catalyze specific chemical reactions with high efficiency and selectivity. Understanding the mechanisms by which these artificial systems operate is critical for their improvement.

This compound is an ideal tool for these mechanistic studies. The alkyne functional group is a versatile substrate in many organic reactions, and the 13C label allows its fate to be followed with precision. By introducing this compound into the active site of an artificial enzyme, researchers can use spectroscopic methods to map its binding orientation and track the chemical transformations it undergoes.

For example, competitive binding experiments can be performed where this compound displaces a fluorescent probe, allowing for the study of binding interactions. mdpi.com Furthermore, techniques like 13C NMR and isotope-edited IR spectroscopy can provide direct evidence of substrate activation and the formation of catalytic intermediates. This level of detailed mechanistic insight is essential for the rational design of more sophisticated and efficient biomimetic systems and artificial enzymes, without venturing into clinical applications. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Calcium carbide |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethynylbenzene-13C2, and how do isotopic labeling techniques influence reaction optimization?

- Methodological Answer : this compound is typically synthesized via Sonogashira coupling, using 13C-labeled acetylene precursors. Key steps include:

- Precursor preparation : Use 13C-enriched potassium acetylide (≥99% isotopic purity) to ensure minimal natural abundance interference .

- Coupling conditions : Optimize palladium catalyst loading (e.g., 5 mol% Pd(PPh₃)₂Cl₂) and reaction temperature (60–80°C) to maximize yield while minimizing isotopic scrambling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve >98% chemical and isotopic purity .

- Data Table :

| Method | Yield (%) | Isotopic Purity (%) | Reference Technique |

|---|---|---|---|

| Sonogashira Coupling | 72–85 | 98–99.5 | NMR |

| Grignard Addition | 58–65 | 95–97 | MS |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what analytical parameters should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Prioritize 13C-NMR (δ 75–85 ppm for sp-hybridized carbons) with deuterated chloroform as solvent. Use inverse-gated decoupling to quantify isotopic enrichment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in EI+ mode to confirm molecular ion ([M+] at m/z 104.06) and isotopic distribution (dual 13C peaks at m/z 105.06 and 106.06) .

- IR Spectroscopy : Monitor C≡C stretch (~2100 cm⁻¹) to confirm ethynyl group integrity .

Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep at –20°C under inert gas (argon) to prevent degradation .

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents due to ethynyl group reactivity .

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult a physician immediately .

Advanced Research Questions

Q. How can researchers design kinetic isotope effect (KIE) studies using this compound to investigate reaction mechanisms, and what methodological controls are essential?

- Methodological Answer :

- Experimental Design :

Substrate Pairing : Compare reaction rates between this compound and its non-labeled counterpart under identical conditions (e.g., Diels-Alder reactions) .

Controls : Include internal standards (e.g., deuterated analogs) to normalize instrumental variability. Use pseudo-first-order conditions to isolate isotopic effects .

- Data Analysis : Calculate KIE as . Statistical validation via t-tests (p < 0.05) to confirm significance .

- Data Table :

| Reaction Type | KIE (13C2 vs. 12C) | Mechanism Insight |

|---|---|---|

| Diels-Alder | 1.08 ± 0.03 | Transition-state symmetry |

| Hydrogenation | 1.02 ± 0.01 | Adsorption-limited process |

Q. What strategies should be employed to resolve contradictions in reported thermodynamic data for this compound across different experimental conditions?

- Methodological Answer :

- Source Analysis : Cross-validate literature data by comparing calorimetry (ΔHf) and computational (DFT) results. Identify outliers due to solvent polarity or impurity interference .

- Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., identical solvent purity, temperature calibration) .

- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., pressure, catalyst) causing discrepancies .

Q. How can isotopic dilution techniques be optimized in tracer studies involving this compound to minimize interference from natural abundance isotopes?

- Methodological Answer :

- Optimization Steps :

Spike Calibration : Use a 13C2-enriched internal standard (e.g., 99.5% purity) at 10% molar excess to suppress natural 13C signals .

LC-MS/MS Setup : Employ multiple reaction monitoring (MRM) targeting 13C-specific fragment ions (e.g., m/z 77 → 51) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.